molecular formula C24H46O B14701896 2-Decyltetradec-2-enal CAS No. 25234-36-0

2-Decyltetradec-2-enal

Cat. No.: B14701896
CAS No.: 25234-36-0
M. Wt: 350.6 g/mol
InChI Key: FLBJWSQPPGBXNF-UHFFFAOYSA-N
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Description

2-Decyltetradec-2-enal is an organic compound with the molecular formula C24H46O. It is an aldehyde with a long aliphatic chain, making it a significant molecule in various chemical and industrial applications. This compound is characterized by its unique structure, which includes a double bond and an aldehyde functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Decyltetradec-2-enal typically involves the aldol condensation of decanal and tetradecanal. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The reaction conditions usually include a temperature range of 25-50°C and a reaction time of several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and higher yields. The process involves the same aldol condensation reaction but is optimized for large-scale production with enhanced purification steps to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-Decyltetradec-2-enal undergoes several types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The double bond in this compound can undergo addition reactions with halogens or hydrogen halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium at room temperature.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Bromine in carbon tetrachloride at room temperature.

Major Products Formed

    Oxidation: 2-Decyltetradecanoic acid.

    Reduction: 2-Decyltetradecan-2-ol.

    Substitution: 2-Decyltetradec-2-enyl bromide.

Scientific Research Applications

2-Decyltetradec-2-enal has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It is used in the production of fragrances, flavors, and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-Decyltetradec-2-enal involves its interaction with biological membranes and enzymes. The aldehyde group can form covalent bonds with amino groups in proteins, leading to the inhibition of enzyme activity. The double bond in the molecule also allows for interactions with unsaturated fatty acids in cell membranes, affecting membrane fluidity and function.

Comparison with Similar Compounds

Similar Compounds

    2-Tetradecenal: Similar in structure but with a shorter aliphatic chain.

    2-Hexadecenal: Another aldehyde with a longer aliphatic chain.

    2-Octadecenal: Similar structure with an even longer aliphatic chain.

Uniqueness

2-Decyltetradec-2-enal is unique due to its specific chain length and the presence of both a double bond and an aldehyde group. This combination of features makes it particularly useful in applications requiring specific chemical reactivity and physical properties.

Properties

CAS No.

25234-36-0

Molecular Formula

C24H46O

Molecular Weight

350.6 g/mol

IUPAC Name

2-decyltetradec-2-enal

InChI

InChI=1S/C24H46O/c1-3-5-7-9-11-13-14-16-18-20-22-24(23-25)21-19-17-15-12-10-8-6-4-2/h22-23H,3-21H2,1-2H3

InChI Key

FLBJWSQPPGBXNF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC=C(CCCCCCCCCC)C=O

Origin of Product

United States

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